HDAC Inhibitory Potency: Butyrate (IC₅₀ = 0.09 mM) vs. Propionate and Other SCFAs
In nuclear extracts from HT-29 human colon carcinoma cells, butyrate demonstrated the highest HDAC inhibitory potency among tested SCFAs with an IC₅₀ of 0.09 mM, while propionate and other SCFAs were significantly less potent in the same assay [1]. This quantitative difference is further supported by a separate analysis noting that most SCFAs, except acetate, inhibit HDAC activity only at concentrations of 10 mM, whereas butyrate achieves full inhibition at just 2 mM [2].
| Evidence Dimension | HDAC inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Butyrate IC₅₀ = 0.09 mM (nuclear extracts from HT-29 cells) |
| Comparator Or Baseline | Propionate (IC₅₀ not reported as less potent, but significantly less potent than butyrate); Other SCFAs (IC₅₀ values > butyrate) |
| Quantified Difference | Butyrate is the most potent SCFA HDAC inhibitor; full inhibition at 2 mM vs. 10 mM required for other SCFAs. |
| Conditions | Nuclear extracts from HT-29 human colon carcinoma cells; substrate: Boc-Lys(Ac)-AMC. |
Why This Matters
For research applications requiring potent HDAC inhibition at low, physiologically relevant concentrations, butyrate is the only SCFA that provides sub-millimolar potency, reducing the risk of non-specific cytotoxic effects associated with higher concentrations of alternative SCFAs.
- [1] Waldecker M, Kautenburger T, Daumann H, Busch C, Schrenk D. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. J Nutr Biochem. 2008;19(9):587-593. View Source
- [2] Waldecker M et al. (2008) as cited in CIDER interaction database: Most SCFAs tested, except acetate, inhibit HDAC activity at concentrations of 10 mM while butyrate was already fully effective at 2 mM. View Source
